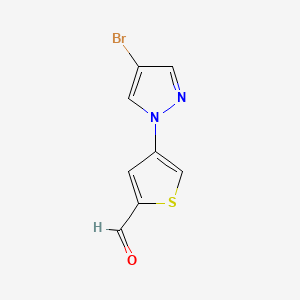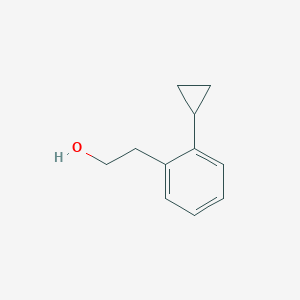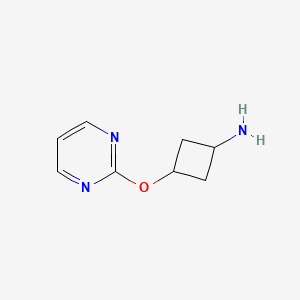
4-(4-Bromo-1H-pyrazol-1-YL)thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromo-1H-pyrazol-1-YL)thiophene-2-carbaldehyde is a heterocyclic compound that combines a pyrazole ring with a thiophene ring, both of which are known for their significant biological and chemical properties. The presence of a bromine atom on the pyrazole ring and an aldehyde group on the thiophene ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-1H-pyrazol-1-YL)thiophene-2-carbaldehyde typically involves the formation of the pyrazole ring followed by its attachment to the thiophene ring. One common method involves the reaction of 4-bromo-1H-pyrazole with thiophene-2-carbaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-1H-pyrazol-1-YL)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The bromine atom on the pyrazole ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-(4-Bromo-1H-pyrazol-1-YL)thiophene-2-carboxylic acid.
Reduction: 4-(4-Bromo-1H-pyrazol-1-YL)thiophene-2-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Bromo-1H-pyrazol-1-YL)thiophene-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-1H-pyrazol-1-YL)thiophene-2-carbaldehyde largely depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of the bromine atom and the aldehyde group can enhance its binding affinity to these targets, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: Shares the pyrazole ring with a bromine atom but lacks the thiophene ring and aldehyde group.
Thiophene-2-carbaldehyde: Contains the thiophene ring with an aldehyde group but lacks the pyrazole ring and bromine atom.
4-(4-Chloro-1H-pyrazol-1-YL)thiophene-2-carbaldehyde: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
4-(4-Bromo-1H-pyrazol-1-YL)thiophene-2-carbaldehyde is unique due to the combination of the pyrazole and thiophene rings, along with the presence of both a bromine atom and an aldehyde group. This unique structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities .
Properties
Molecular Formula |
C8H5BrN2OS |
|---|---|
Molecular Weight |
257.11 g/mol |
IUPAC Name |
4-(4-bromopyrazol-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C8H5BrN2OS/c9-6-2-10-11(3-6)7-1-8(4-12)13-5-7/h1-5H |
InChI Key |
UAUHISAYPDWKDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1N2C=C(C=N2)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[3-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]acetic acid](/img/structure/B13260594.png)
![7-(Propane-1-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane](/img/structure/B13260599.png)
![2-(Propan-2-YL)-5H,6H,7H,8H-imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B13260607.png)



![8-Methyl-3-oxa-1-azaspiro[4.6]undec-1-en-2-amine](/img/structure/B13260644.png)
![2-{[1-(Pyridin-4-yl)ethyl]amino}propan-1-ol](/img/structure/B13260656.png)

![7-[(3-Bromophenyl)methyl]-7-azabicyclo[2.2.1]heptane](/img/structure/B13260662.png)
![2-{[(2-Ethoxyethyl)amino]methyl}phenol](/img/structure/B13260675.png)
![1-{[(1,2,3-Thiadiazol-4-ylmethyl)amino]methyl}cyclohexan-1-ol](/img/structure/B13260683.png)
